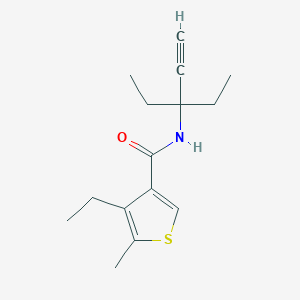
diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate
説明
Diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate (DITP) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DITP is a thiophene-based molecule that has been synthesized using a simple and efficient method.
作用機序
The mechanism of action of diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate is not fully understood. However, it has been suggested that diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been suggested that diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate may act by inducing oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate has been shown to have both biochemical and physiological effects. Biochemically, diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate has been shown to inhibit the activity of certain enzymes, including topoisomerase II and carbonic anhydrase. Physiologically, diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
実験室実験の利点と制限
One of the main advantages of diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate is its simple and efficient synthesis method. diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate is also relatively stable and easy to handle in the laboratory. However, one of the limitations of diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate is its limited solubility in water, which may hinder its application in certain experiments.
将来の方向性
There are several future directions for the research on diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate. One of the future directions is to further investigate its potential applications as an anti-cancer agent. This may involve studying its mechanism of action and optimizing its structure for improved efficacy. Another future direction is to explore its potential applications in material science, including the synthesis of novel materials with improved properties. Additionally, further research is needed to explore the potential applications of diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate in analytical chemistry, including the development of new sensors and detection methods.
科学的研究の応用
Diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate has been shown to have potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate has shown promising results as an anti-cancer agent. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate has also been shown to have antimicrobial activity against various bacterial strains. In material science, diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics. In analytical chemistry, diethyl 5-(isonicotinoylamino)-3-propyl-2,4-thiophenedicarboxylate has been used as a reagent for the detection of various metal ions.
特性
IUPAC Name |
diethyl 3-propyl-5-(pyridine-4-carbonylamino)thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-7-13-14(18(23)25-5-2)17(27-15(13)19(24)26-6-3)21-16(22)12-8-10-20-11-9-12/h8-11H,4-7H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHLPQDEEVSJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC=NC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-propyl-5-[(pyridin-4-ylcarbonyl)amino]thiophene-2,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chlorobenzamide](/img/structure/B4180514.png)


![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4180541.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4180549.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4180564.png)
![5-methyl-4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B4180569.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4180586.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4180588.png)

![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(phenylthio)acetamide](/img/structure/B4180592.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4180597.png)